molecular formula C19H19NO6 B11411797 methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11411797
M. Wt: 357.4 g/mol
InChI Key: IDMGLQNZAVCAKP-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique benzoxazine ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This reaction forms the benzoxazine ring, which is then further functionalized to introduce the methoxyphenoxy and acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include boron tribromide for demethylation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, demethylation with boron tribromide produces a hydroxyl derivative, while reduction with sodium borohydride yields an alcohol derivative .

Scientific Research Applications

Methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts specific chemical properties and reactivity not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazine class, which is known for various biological activities. Its structure can be represented as follows:

  • Chemical Formula : C17_{17}H17_{17}N1_{1}O5_{5}
  • Molecular Weight : 315.32 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzoxazines, including the target compound, exhibit significant antimicrobial properties. A study focused on similar benzoxazine derivatives demonstrated their effectiveness against various bacterial and fungal pathogens. The antimicrobial activity was evaluated through microdilution methods, revealing a spectrum of efficacy against Gram-positive and Gram-negative bacteria as well as certain fungi .

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl BenzoxazineStaphylococcus aureus16 µg/mL
Methyl BenzoxazineEscherichia coli32 µg/mL
Methyl BenzoxazineCandida albicans64 µg/mL

Antitumor Activity

Benzoxazine derivatives have also been studied for their antitumor properties. A review highlighted that certain compounds within this class inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected include the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell survival .

Case Study: Antitumor Effects

In vitro studies have shown that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of serine proteases, which are crucial in various physiological processes including inflammation and cancer progression .
  • Cellular Uptake : Its lipophilic nature allows for effective cellular uptake, facilitating its interaction with intracellular targets.
  • Reactive Oxygen Species (ROS) : Some studies suggest that benzoxazines can induce oxidative stress in cancer cells, leading to apoptosis .

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 4-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C19H19NO6/c1-23-15-9-5-6-10-16(15)25-12-18(21)20-11-17(19(22)24-2)26-14-8-4-3-7-13(14)20/h3-10,17H,11-12H2,1-2H3

InChI Key

IDMGLQNZAVCAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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